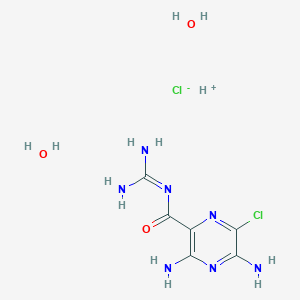
Amiloride hydrochloride dihydrate
Overview
Description
Amiloride hydrochloride dihydrate is a pyrazine compound that acts as a potassium-sparing diuretic. It is primarily used to treat hypertension and congestive heart failure by inhibiting sodium reabsorption in the kidneys . This compound is known for its ability to reduce the secretion of potassium and hydrogen ions, making it a valuable adjunct therapy in combination with other diuretics .
Mechanism of Action
Target of Action
Amiloride hydrochloride dihydrate primarily targets the Epithelial Sodium Channels (ENaC) located in the renal epithelial cells . These channels play a crucial role in the reabsorption of sodium ions from the lumen of the nephron .
Mode of Action
Amiloride works by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys by binding to the amiloride-sensitive sodium channels . This inhibition creates a negative potential in the luminal membranes of principal cells, located in the distal convoluted tubule and collecting duct .
Biochemical Pathways
The inhibition of sodium reabsorption by Amiloride leads to an increase in sodium and water excretion from the body . Importantly, this process occurs without depleting potassium . The negative potential created in the luminal membranes of principal cells reduces the secretion of potassium and hydrogen ions .
Pharmacokinetics
Amiloride is administered orally and is readily absorbed, with a bioavailability of 15–25% . It is approximately 40% protein-bound . The onset of action is about two hours, peaking at 6–10 hours, and it lasts for about a day .
Result of Action
The primary molecular effect of Amiloride is the inhibition of sodium reabsorption, which promotes the loss of sodium and water from the body . On a cellular level, this results in a reduction in the secretion of potassium and hydrogen ions . This mechanism of action makes Amiloride effective in treating conditions like hypertension and congestive heart failure .
Action Environment
The action of Amiloride can be influenced by various environmental factors. For instance, its action is prolonged in renal impairment, and it is contraindicated if eGFR is <10ml/min/1.73 m2 . The risk of hyperkalemia, a main adverse effect of Amiloride, increases in the presence of renal impairment, diabetes, or co-administration with other potassium-sparing diuretics, ACE inhibitors, and angiotensin receptor blockers .
Biochemical Analysis
Biochemical Properties
Amiloride hydrochloride dihydrate plays a crucial role in biochemical reactions by inhibiting sodium reabsorption through sodium channels in renal epithelial cells. This inhibition creates a negative potential in the luminal membranes of principal cells located in the distal convoluted tubule and collecting duct. The negative potential reduces the secretion of potassium and hydrogen ions . This compound interacts with various enzymes and proteins, including the epithelial sodium channel (ENaC), which is a key target for its diuretic action .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering ion transport and cellular pH. For instance, it has been shown to inhibit the epidermal growth factor (EGF)-induced pH changes in chicken granulosa cells by activating the Na+/H+ anti-porter system . Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by modulating ion transport and intracellular pH levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the epithelial sodium channel (ENaC) in renal epithelial cells. By inhibiting sodium reabsorption, it creates a negative potential in the luminal membranes, reducing the secretion of potassium and hydrogen ions . This inhibition of ENaC is a key factor in its diuretic action. Furthermore, this compound can prevent endothelin-induced increases in intracellular pH, highlighting its role in modulating cellular pH levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that this compound can maintain its diuretic effects over extended periods, but its efficacy may decrease due to degradation . Additionally, long-term exposure to this compound can lead to changes in cellular function, such as altered ion transport and pH regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits sodium reabsorption and maintains potassium levels without significant adverse effects . At high doses, this compound can cause toxic effects, including dehydration and electrolyte imbalance . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its diuretic action .
Metabolic Pathways
This compound is involved in metabolic pathways related to ion transport and pH regulation. It interacts with enzymes and cofactors that modulate sodium and potassium levels in the body . The compound’s inhibition of the epithelial sodium channel (ENaC) is a key aspect of its metabolic role. Additionally, this compound can affect metabolic flux and metabolite levels by altering ion transport and intracellular pH .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins. This compound can also affect its own distribution by modulating ion transport and cellular pH levels .
Subcellular Localization
The subcellular localization of this compound is primarily in the renal epithelial cells, where it exerts its diuretic effects by inhibiting sodium reabsorption . The compound’s activity and function are influenced by its targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s localization in the luminal membranes of principal cells is crucial for its role in modulating ion transport and pH regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amiloride hydrochloride dihydrate can be synthesized through a series of chemical reactions involving the formation of the pyrazine ring and subsequent functionalization. One common method involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxamide with hydrochloric acid and water to form the dihydrate salt . The reaction conditions typically require controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but with optimized conditions for scalability. High-performance liquid chromatography (HPLC) is often used to monitor the purity and stability of the compound during production .
Chemical Reactions Analysis
Types of Reactions
Amiloride hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom on the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
Amiloride hydrochloride dihydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Triamterene: Another potassium-sparing diuretic that works similarly by inhibiting sodium reabsorption in the kidneys.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist, reducing sodium reabsorption and potassium excretion.
Uniqueness
Amiloride hydrochloride dihydrate is unique in its specific inhibition of sodium channels without affecting aldosterone levels, unlike spironolactone . This makes it particularly useful in patients who require potassium-sparing diuretics but cannot tolerate aldosterone antagonists.
Properties
IUPAC Name |
3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKKGDWZVCSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN7O.ClH, C6H9Cl2N7O | |
| Record name | AMILORIDE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19741 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2609-46-3 (Parent) | |
| Record name | Amiloride hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2024452 | |
| Record name | Amiloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amiloride hydrochloride appears as crystalline solid or very light yellow powder. (NTP, 1992) | |
| Record name | AMILORIDE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19741 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
| Record name | AMILORIDE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19741 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2016-88-8, 17440-83-4 | |
| Record name | AMILORIDE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19741 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Amiloride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2016-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiloride hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMILORIDE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amiloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2024452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-amidino-3,5-diamino-6-chloropyrazinecarboxamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMILORIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M458Q65S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
560.3 °F (NTP, 1992) | |
| Record name | AMILORIDE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19741 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















